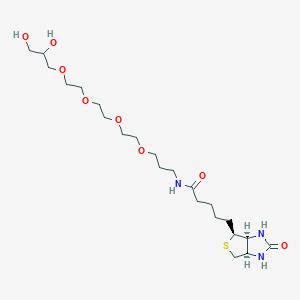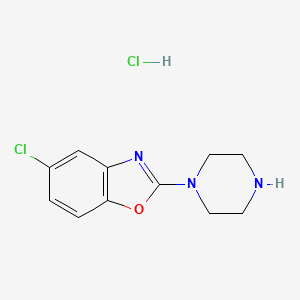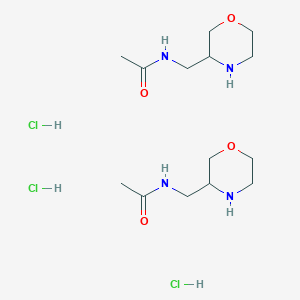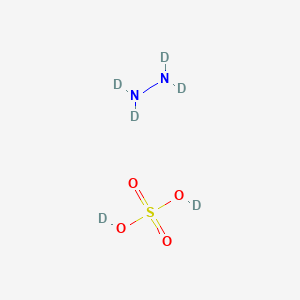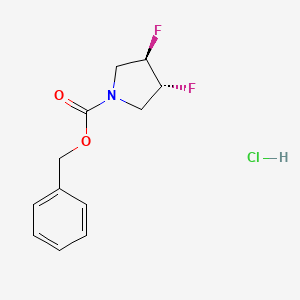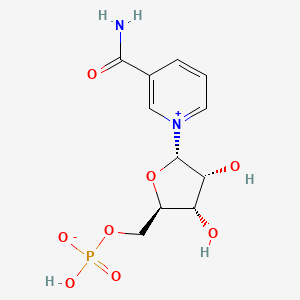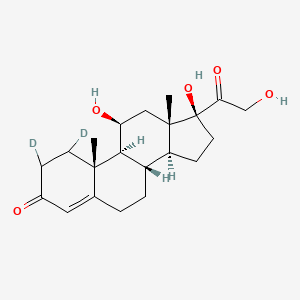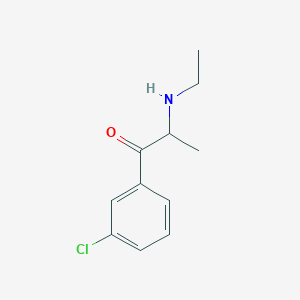![molecular formula C13H12FNO2S B1433962 Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 1558527-95-9](/img/structure/B1433962.png)
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
Descripción general
Descripción
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring and a fluorophenyl group, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-fluorobenzaldehyde and ethyl cyanoacetate as starting materials.
Condensation Reaction: The reaction involves a Knoevenagel condensation between 4-fluorobenzaldehyde and ethyl cyanoacetate, followed by cyclization to form the thiazole ring.
Cyclization: Cyclization is achieved by heating the condensation product in the presence of thiourea, leading to the formation of the thiazole ring.
Esterification: The final step involves esterification of the carboxylic acid group to produce this compound.
Industrial Production Methods:
Batch Process: The compound is often synthesized using a batch process, where the reaction mixture is heated and stirred under controlled conditions to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or fluorophenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduced Forms: Reduction reactions can produce amines and alcohols.
Substituted Derivatives: Substitution reactions can yield compounds with different functional groups attached to the thiazole ring or fluorophenyl group.
Aplicaciones Científicas De Investigación
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its biological effects.
Pathways Involved: The exact pathways involved depend on the specific application, but they may include signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate is unique due to its specific structure and properties. Similar compounds include:
Ethyl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate: This compound differs by the position of the fluorine atom on the phenyl ring.
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
Ethyl 2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylate: This compound has a methoxy group instead of a fluorine atom on the phenyl ring.
These compounds share similarities in their thiazole structure but differ in the substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUAVOHKNVZAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


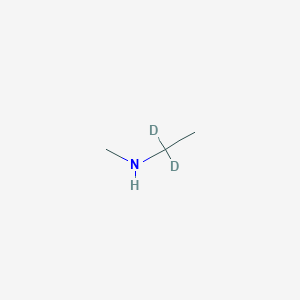

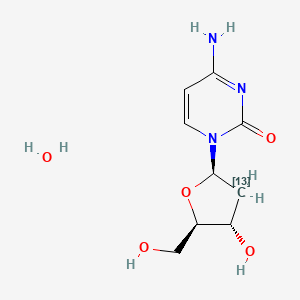
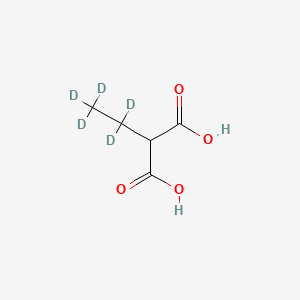
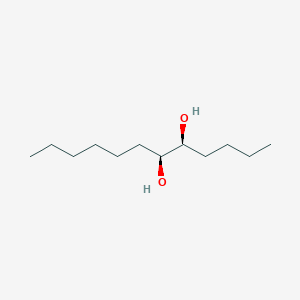
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)
